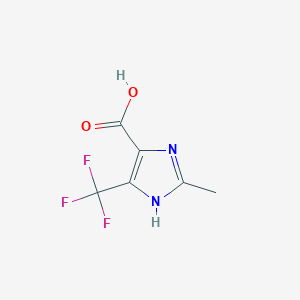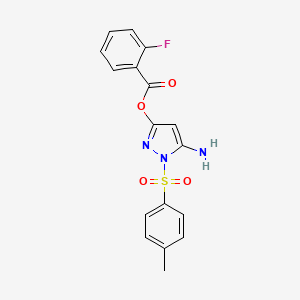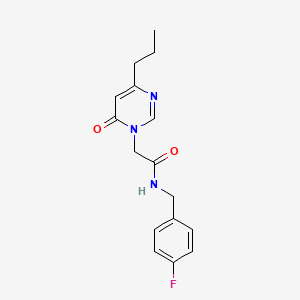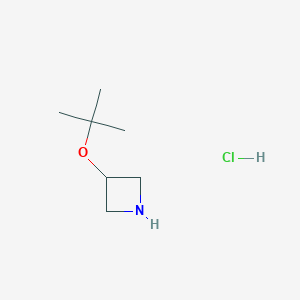
2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid, also known as CF3-DMI, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of imidazole and contains a trifluoromethyl group, which makes it a valuable tool for drug discovery and development.
Wissenschaftliche Forschungsanwendungen
2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has been found to be a potent inhibitor of several enzymes, including kinases and proteases, which are involved in various diseases such as cancer, inflammation, and viral infections. 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid has also been shown to have antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics. Additionally, 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid has been used as a building block in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid involves the inhibition of enzymes by binding to their active sites. The trifluoromethyl group in 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid enhances its binding affinity and selectivity towards specific enzymes. This inhibition leads to the modulation of various cellular signaling pathways, resulting in the suppression of disease-related processes.
Biochemical and Physiological Effects
2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by inhibiting the activity of kinases and proteases involved in cell survival and proliferation. 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid has also been shown to reduce inflammation by inhibiting the activity of enzymes involved in the production of inflammatory mediators. Additionally, 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid is its high potency and selectivity towards specific enzymes, making it a valuable tool for drug discovery and development. It is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid is its low solubility in water, which can make it challenging to use in certain assays. Additionally, the high potency of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid can also make it toxic to cells at higher concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid. One of the areas of interest is the development of new analogs of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid with improved solubility and potency. Additionally, the use of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid in combination with other drugs or therapies for the treatment of various diseases is also an area of research. Furthermore, the potential use of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid as a tool for studying the role of specific enzymes in disease processes is also an area of interest. Finally, the development of new synthetic methods for 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid and its analogs is also an area of future research.
Conclusion
In conclusion, 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid is a valuable compound with potential applications in drug discovery and development. Its high potency and selectivity towards specific enzymes make it a valuable tool for studying disease-related processes. While there are limitations to its use in certain experiments, the future directions for the research and development of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid are promising.
Synthesemethoden
The synthesis of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid involves the reaction of 2-methyl-4,5-dicyanoimidazole with trifluoroacetic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid as a white crystalline solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-2-10-3(5(12)13)4(11-2)6(7,8)9/h1H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFGNFBBKATDQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-6-(2-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2906705.png)
![Ethyl 4-((2-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2906706.png)
![2-[[4-(benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2906707.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2906709.png)

![3-Methyl-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]quinazolin-4-one](/img/structure/B2906711.png)
![2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5(4H)-one](/img/structure/B2906713.png)
![7-[(2-chlorobenzyl)amino]-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2906715.png)
![N-[1-(benzenesulfonyl)-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2906716.png)

![2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide](/img/structure/B2906719.png)

